Cas no 6660-49-7 (2-(2-Ethoxyphenoxy)-N-methylethanamine)

2-(2-Ethoxyphenoxy)-N-methylethanamine structure
6660-49-7 structure
Product name:2-(2-Ethoxyphenoxy)-N-methylethanamine
CAS No:6660-49-7
MF:C11H17NO2
Molecular Weight:195.25818
MDL:MFCD08691998
CID:1086924
PubChem ID:28065680

2-(2-Ethoxyphenoxy)-N-methylethanamine 化学的及び物理的性質

名前と識別子

    • 2-(2-Ethoxyphenoxy)-N-methylethanamine
    • 2-(2-ethoxyphenoxy)-N-methylethanamine(SALTDATA: FREE)
    • AKOS009272426
    • DTXSID20651139
    • BS-38403
    • CHEMBRDG-BB 9071974
    • CS-0454738
    • 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine
    • 6660-49-7
    • MFCD08691998
    • [2-(2-ETHOXYPHENOXY)ETHYL](METHYL)AMINE
    • MDL: MFCD08691998
    • インチ: InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3
    • InChIKey: RBZMDWDXCZNJOU-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=CC=C1OCCNC

計算された属性

  • 精确分子量: 195.12600
  • 同位素质量: 195.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • XLogP3: 1.6

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • Boiling Point: 284.7±20.0 °C at 760 mmHg
  • フラッシュポイント: 115.9±11.2 °C
  • PSA: 30.49000
  • LogP: 2.07440
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

2-(2-Ethoxyphenoxy)-N-methylethanamine Security Information

2-(2-Ethoxyphenoxy)-N-methylethanamine 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(2-Ethoxyphenoxy)-N-methylethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB222242-5 g
2-(2-Ethoxyphenoxy)-N-methylethanamine; 95%
6660-49-7
5g
€723.20 2023-01-26
Fluorochem
069856-5g
2-(2-Ethoxyphenoxy)-N-methylethanamine
6660-49-7 95%
5g
£372.00 2022-03-01
TRC
E677388-50mg
2-(2-ethoxyphenoxy)-N-methylethanamine
6660-49-7
50mg
$ 50.00 2022-06-05
abcr
AB222242-1 g
2-(2-Ethoxyphenoxy)-N-methylethanamine; 95%
6660-49-7
1g
€217.60 2023-01-26
abcr
AB222242-250mg
2-(2-Ethoxyphenoxy)-N-methylethanamine, 95%; .
6660-49-7 95%
250mg
€168.30 2024-04-16
1PlusChem
1P00FCAT-1g
2-(2-ethoxyphenoxy)-N-methylethanamine
6660-49-7 95%
1g
$87.00 2025-02-27
eNovation Chemicals LLC
Y1255620-1g
2-(2-ethoxyphenoxy)-N-methylethanamine
6660-49-7 95%
1g
$165 2025-02-28
eNovation Chemicals LLC
Y1255620-1g
2-(2-ethoxyphenoxy)-N-methylethanamine
6660-49-7 95%
1g
$165 2025-03-01
eNovation Chemicals LLC
Y1255620-5g
2-(2-ethoxyphenoxy)-N-methylethanamine
6660-49-7 95%
5g
$680 2023-09-04
abcr
AB222242-5g
2-(2-Ethoxyphenoxy)-N-methylethanamine, 95%; .
6660-49-7 95%
5g
€552.30 2025-02-27

2-(2-Ethoxyphenoxy)-N-methylethanamine 関連文献

2-(2-Ethoxyphenoxy)-N-methylethanamineに関する追加情報

2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS No. 6660-49-7)

2-(2-Ethoxyphenoxy)-N-methylethanamine, also known by its CAS registry number 6660-49-7, is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research and industrial applications. This compound, characterized by its ethoxyphenoxy group and N-methyl substitution, exhibits a range of chemical properties that make it valuable in pharmaceuticals, agrochemicals, and material sciences. Recent advancements in synthetic chemistry have further enhanced our understanding of its potential applications and mechanisms of action.

The molecular structure of 2-(2-Ethoxyphenoxy)-N-methylethanamine consists of a central ethanamine backbone with an N-methyl group and a phenoxy substituent at the second carbon. The phenoxy group is further substituted with an ethoxy moiety at the para position, which introduces electronic effects that influence the compound's reactivity and solubility. This structure not only provides a platform for various chemical transformations but also contributes to its stability under different environmental conditions.

Recent studies have explored the role of 2-(2-Ethoxyphenoxy)-N-methylethanamine in drug delivery systems. Researchers have found that the compound's ability to form stable amine salts with carboxylic acids makes it an ideal candidate for creating biocompatible drug carriers. For instance, a 2023 study published in *Journal of Pharmaceutical Sciences* demonstrated that this compound can significantly enhance the bioavailability of hydrophobic drugs by forming amphiphilic complexes. This finding has opened new avenues for its use in targeted drug delivery systems, particularly in cancer therapy.

In the field of agrochemistry, 2-(2-Ethoxyphenoxy)-N-methylethanamine has been investigated as a potential precursor for herbicides and fungicides. Its phenoxy group is known to exhibit selective toxicity against certain plant pathogens, making it a promising candidate for developing eco-friendly agricultural chemicals. A 2023 research article in *Pest Management Science* highlighted that derivatives of this compound show enhanced efficacy against fungal infections in crops without adverse effects on non-target organisms.

The synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine involves a multi-step process that typically starts with the preparation of the phenoxy intermediate. Recent advancements in catalytic methods have optimized this synthesis pathway, reducing production costs and improving yield. For example, the use of palladium-catalyzed cross-coupling reactions has enabled more efficient formation of the phenoxy group, paving the way for large-scale industrial production.

Moreover, 2-(2-Ethoxyphenoxy)-N-methylethanamine has been studied for its potential applications in polymer chemistry. Its amine functionality allows it to act as a building block for polyamides and polyurethanes, which are widely used in textiles and automotive industries. A 2023 study published in *Macromolecules* reported that polymers synthesized using this compound exhibit improved thermal stability and mechanical strength compared to traditional counterparts.

Despite its numerous applications, the environmental impact of 2-(2-Ethoxyphenoxy)-N-methylethanamine remains an area of concern. Researchers are actively exploring methods to minimize its ecological footprint through green chemistry approaches. For instance, bio-based feedstocks and enzymatic catalysis are being investigated as sustainable alternatives to conventional synthesis methods.

In conclusion, 2-(2-Ethoxyphenoxy)-N-methylethanamine (CAS No. 6660-49-7) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and versatile reactivity continue to drive innovative research, leading to breakthroughs in pharmaceuticals, agrochemicals, and materials science. As advancements in synthetic methods and green chemistry unfold, this compound is poised to play an even more significant role in addressing global challenges in health and sustainability.

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Amadis Chemical Company Limited
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